Dracorhodin

描述

Dracorhodin is a natural anthocyanin red pigment found in the resin of the fruit of Daemonorops draco, commonly known as “dragon’s blood.” This compound has been traditionally used in Chinese medicine for its various therapeutic properties, including wound healing, anti-inflammatory, and antimicrobial effects .

科学研究应用

Dracorhodin has a wide range of scientific research applications:

Chemistry: Used as a marker compound for detecting the presence of dragon’s blood resin.

Biology: Studied for its antimicrobial, antiviral, and antitumor properties.

Medicine: Applied in wound healing, anti-inflammatory treatments, and as an antioxidant.

Industry: Utilized as a natural dye in varnishes, ceramics, and other materials.

准备方法

Synthetic Routes and Reaction Conditions: Dracorhodin can be synthesized through high-speed counter-current chromatography combined with pH modulation. The process involves using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific ratios. This method allows for the isolation and purification of this compound directly from the extract of Daemonorops draco .

Industrial Production Methods: Industrial production of this compound involves the extraction of dragon’s blood resin from Daemonorops draco using solvent extraction techniques. The resin is then subjected to high-speed counter-current chromatography for purification. This method ensures a high yield and purity of this compound .

化学反应分析

Types of Reactions: Dracorhodin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further analyzed for their biological activities .

作用机制

Dracorhodin exerts its effects through various molecular targets and pathways:

Wound Healing: Promotes fibroblast proliferation and enhances angiogenesis via β-catenin, ERK/p38, and AKT signaling pathways.

Anti-inflammatory: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

相似化合物的比较

Dracorhodin is unique compared to other similar compounds due to its specific biological activities and chemical properties. Similar compounds include:

属性

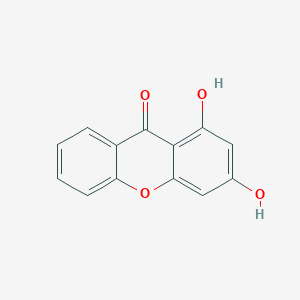

IUPAC Name |

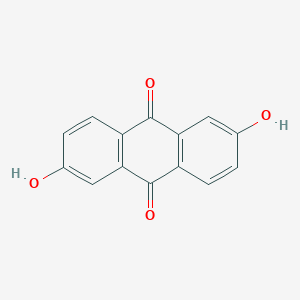

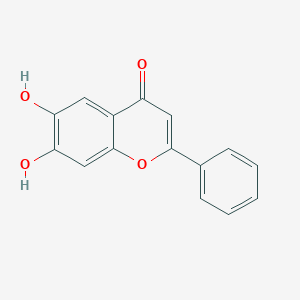

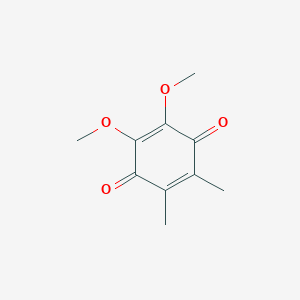

5-methoxy-6-methyl-2-phenylchromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJPQIEFFTIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214526 | |

| Record name | Dracorhodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-56-1 | |

| Record name | Dracorhodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dracorhodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dracorhodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRACORHODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4TSX5M53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dracorhodin perchlorate impact human melanoma A375-S2 cells?

A1: [] this compound perchlorate induces cell death in A375-S2 cells primarily through the apoptotic pathway. This process involves the activation of caspases -3, -8, -9, and -10, leading to the degradation of key substrates like the inhibitor of caspase-activated DNase and poly (ADP-ribose) polymerase. The compound also disrupts the balance of pro-apoptotic and anti-apoptotic proteins by upregulating the Bax/Bcl-2 ratio. Moreover, this compound perchlorate activates p38/JNK MAPKs and modulates the PI3K/AKT signaling pathway, ultimately contributing to cell death. []

Q2: What role does this compound perchlorate play in wound healing?

A2: [] Research suggests that this compound perchlorate promotes wound healing by enhancing several key processes. It stimulates the proliferation of fibroblasts, cells crucial for collagen production and wound closure. Additionally, the compound enhances angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. [, ] Furthermore, it has been observed to increase the expression of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in wound tissues, further contributing to its wound healing properties. []

Q3: How does this compound perchlorate influence human renal proximal tubular epithelial cells (HKC cells) under high glucose conditions?

A3: [] In HKC cells exposed to high glucose, a condition mimicking diabetic nephropathy, this compound perchlorate exhibits a protective effect by suppressing the expression of connective tissue growth factor (CTGF) and fibronectin (FN). These proteins are implicated in the development of renal fibrosis, a hallmark of diabetic nephropathy. This suggests a potential therapeutic role for this compound perchlorate in preventing or treating diabetic nephropathy. [, ]

Q4: Does this compound perchlorate impact human bladder cancer T24 cells?

A4: [] Yes, this compound perchlorate has been shown to induce apoptosis in human bladder cancer T24 cells in a time-dependent manner. This apoptotic effect is linked to the activation of caspase-3 and the downregulation of antiapoptotic proteins, including Bcl-2, Bcl-X L , and survivin. []

Q5: Can this compound perchlorate affect human premyelocytic leukemia HL-60 cells?

A5: [] this compound perchlorate has been shown to induce apoptosis in HL-60 cells via the upregulation of Bax, activation of caspases, and modulation of the ERK/p38/JNK MAPK pathways. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C18H18O7 and a molecular weight of 346.33 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound has been characterized using various spectroscopic techniques, including UV/visible spectroscopy, NMR, and ESI/MS. [] For instance, its UV/visible spectrum exhibits a maximum absorbance at specific wavelengths depending on the pH, which is characteristic of its flavylium structure. []

Q8: How does the particle size of dragon's blood powder influence this compound's dissolution and stability?

A8: [, , ] Studies have shown that ultrafine grinding of dragon's blood resin can significantly impact the stability and dissolution of this compound. While ultrafine powders exhibit better dissolution rates compared to coarser powders, excessive grinding can negatively affect stability, particularly under high-temperature conditions. Therefore, an optimal particle size is crucial for maximizing both dissolution and stability. [, , ]

Q9: What analytical techniques are commonly used for the quantification of this compound?

A9: High-performance liquid chromatography (HPLC) is widely employed for the quantitative determination of this compound in various matrices, including dragon's blood resin and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] Thin-layer chromatography (TLC) coupled with scanning densitometry is another technique used for this purpose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。